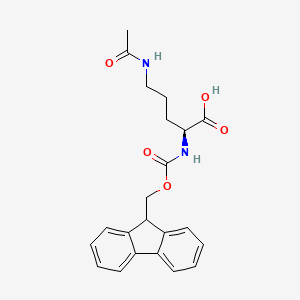
N5-Acetyl-N2-Fmoc-L-Ornithine
概要
説明
N5-Acetyl-N2-Fmoc-L-Ornithine is a synthetic derivative of the amino acid ornithine. It is characterized by the presence of an acetyl group at the N5 position and a fluorenylmethyloxycarbonyl (Fmoc) group at the N2 position. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-Acetyl-N2-Fmoc-L-Ornithine typically involves multiple steps. One common method includes the use of solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Fmoc-protected ornithine to a resin. The Fmoc group is then removed using a solution of piperidine in dimethylformamide (DMF). The resulting intermediate is acetylated using acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated peptide synthesizers is common in industrial settings to streamline the synthesis process .
化学反応の分析
Types of Reactions
N5-Acetyl-N2-Fmoc-L-Ornithine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.
Acetylation: Introduction of the acetyl group using acetic anhydride.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Acetic Anhydride: Used for acetylation.
Benzotriazol-1-ol and O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate: Used in coupling reactions.
Major Products Formed
The major products formed from these reactions include the deprotected intermediate and the acetylated final product, this compound .
科学的研究の応用
N5-Acetyl-N2-Fmoc-L-Ornithine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based therapeutics.
Industry: In the production of synthetic peptides for various applications
作用機序
The mechanism of action of N5-Acetyl-N2-Fmoc-L-Ornithine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The acetyl group at the N5 position provides additional stability to the molecule .
類似化合物との比較
Similar Compounds
N5-Acetyl-L-Ornithine: Similar structure but lacks the Fmoc group.
Fmoc-Lysine: Contains an Fmoc group but differs in the side chain structure.
Fmoc-Ornithine: Similar structure but lacks the acetyl group.
Uniqueness
N5-Acetyl-N2-Fmoc-L-Ornithine is unique due to the presence of both the acetyl and Fmoc groups, which provide dual protection during peptide synthesis. This dual protection enhances the stability and reactivity of the compound, making it a valuable tool in synthetic chemistry .
特性
IUPAC Name |
(2S)-5-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-14(25)23-12-6-11-20(21(26)27)24-22(28)29-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHABAEYQALRAPE-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


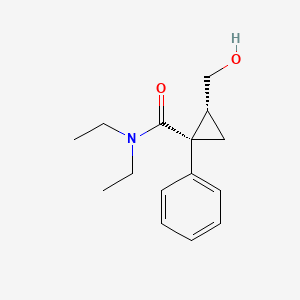
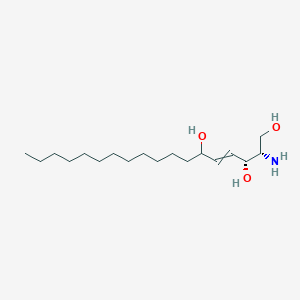
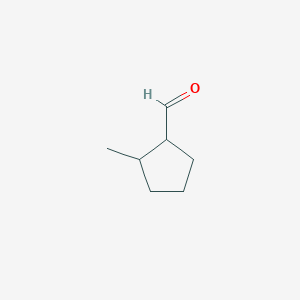
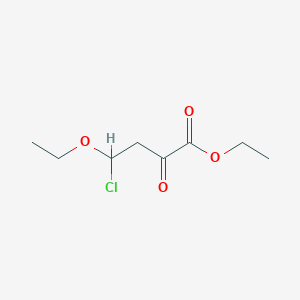
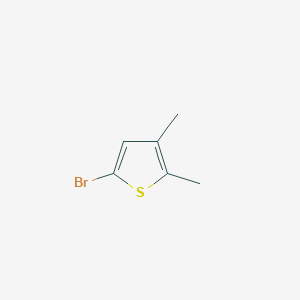
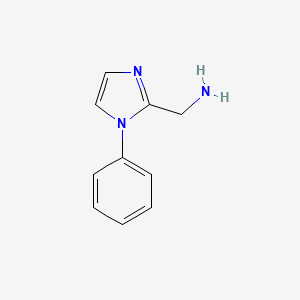
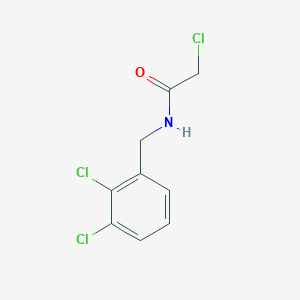
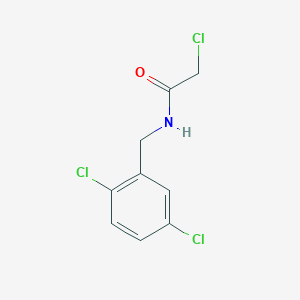
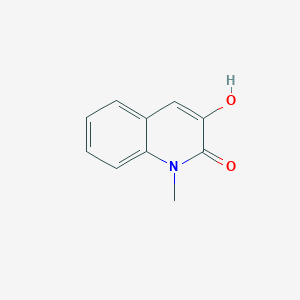
![2-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B3245827.png)
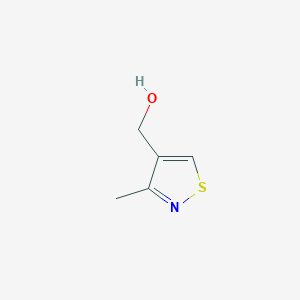
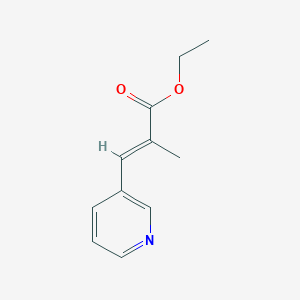
![Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B3245845.png)
![2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid](/img/structure/B3245854.png)
